Ácido 4-metilpentanoico

Descripción general

Descripción

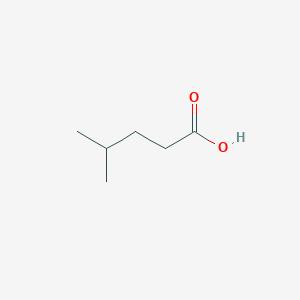

El ácido isocaproico, también conocido como ácido 4-metilpentanoico, es un ácido graso ramificado de metilo. Es un ácido carboxílico con la fórmula química C6H12O2. Este compuesto es un metabolito del 20 α-hidroxicolesterol y se encuentra comúnmente en varios sistemas biológicos .

Aplicaciones Científicas De Investigación

Antibacterial Research

4-Methylpentanoic acid has been investigated for its potential antibacterial properties. A study synthesized derivatives of this compound to evaluate their effectiveness against multidrug-resistant Gram-positive bacteria. The results indicated that certain synthesized compounds exhibited significant antibacterial activity with minimum inhibitory concentration (MIC) values as low as 2 µg/mL, highlighting its potential in developing new antibiotics .

Antibody-Drug Conjugates (ADCs)

The compound serves as a crucial building block in the synthesis of 4-mercapto-4-methylpentanoic acid, which is utilized in the development of ADCs. These conjugates are vital in targeted cancer therapies, allowing for the selective delivery of cytotoxic agents to cancer cells while minimizing damage to healthy tissues .

Metabolic Role

4-Methylpentanoic acid functions as an endogenous metabolite involved in various metabolic pathways. It is derived from the metabolism of certain steroids and plays a role in lipid metabolism . Its presence in biological systems indicates its importance in maintaining metabolic homeostasis.

Safety Assessments

Research has evaluated the safety profile of 4-methylpentanoic acid, focusing on its genotoxicity and reproductive toxicity. The findings suggest that it poses minimal risk when used appropriately within established safety parameters .

Flavoring and Fragrance Industry

Due to its pleasant odor, 4-methylpentanoic acid is used as a flavoring agent and fragrance component in various consumer products. Its application in this sector is supported by safety assessments confirming its suitability for use in food and cosmetic formulations .

Synthesis of Other Compounds

The compound serves as an intermediate in the synthesis of various chemicals, including pharmaceuticals and agrochemicals. Its branched structure allows for unique reactivity patterns that are exploited in synthetic organic chemistry .

Case Studies

| Application Area | Study Reference | Findings |

|---|---|---|

| Antibacterial Research | PMC4277622 | Synthesized compounds showed MIC values as low as 2 µg/mL against resistant bacteria. |

| Antibody-Drug Conjugates | Thieme Connect | Efficient synthesis method for ADC components using 4-mercapto-4-methylpentanoic acid. |

| Safety Assessment | RIFM Safety Assessment | Evaluated for genotoxicity; found to be safe within recommended limits for use. |

Mecanismo De Acción

El ácido isocaproico ejerce sus efectos a través de varios objetivos y vías moleculares. Participa en la vía de degradación de la leucina, donde se convierte en ácido α-cetoisocaproico por la aminotransferasa de aminoácidos de cadena ramificada. Esta conversión juega un papel crucial en la producción de energía y otros intermediarios metabólicos. Además, se ha demostrado que el ácido isocaproico afecta las vías de síntesis y degradación de proteínas, particularmente en las células musculares .

Métodos De Preparación

Rutas Sintéticas y Condiciones de Reacción: El ácido isocaproico se puede sintetizar mediante varios métodos. Un método común implica la bromación del ácido isocaproico comercial. En este proceso, 500 gramos de ácido isocaproico comercial se mezclan con 250 mililitros de benceno en un matraz de fondo redondo. El agua y el benceno se eliminan por destilación hasta que la temperatura de los vapores alcanza los 100 °C. El ácido residual se enfría luego a temperatura ambiente, y se añaden 743 gramos de bromo seco. La mezcla se calienta a 80-85 °C, y la bromación procede sin problemas durante 8-15 horas hasta que desaparece el color rojo oscuro del bromo. La temperatura se eleva luego a 100-105 °C y se mantiene durante 2 horas. El producto resultante se destila para obtener ácido α-bromoisocaproico .

Métodos de Producción Industrial: La producción industrial de ácido isocaproico generalmente implica la fermentación de leucina por microorganismos como las bacterias del ácido láctico y las especies de Clostridium. Este método es ventajoso debido a su rentabilidad y sostenibilidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El ácido isocaproico experimenta varias reacciones químicas, que incluyen:

Oxidación: El ácido isocaproico se puede oxidar para producir ácido α-cetoisocaproico.

Reducción: Se puede reducir para formar isocaproaldehído.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: Se utilizan agentes reductores como el hidruro de aluminio y litio y el borohidruro de sodio.

Sustitución: Se utilizan reactivos como alcoholes y aminas en condiciones ácidas o básicas para formar ésteres y amidas, respectivamente.

Principales Productos:

Oxidación: Ácido α-cetoisocaproico

Reducción: Isocaproaldehído

Sustitución: Ésteres y amidas

Comparación Con Compuestos Similares

El ácido isocaproico es similar a otros ácidos grasos ramificados de metilo, como:

- Ácido 4-metilvalérico

- Ácido isobutilacético

- Ácido isohexanoico

Singularidad: El ácido isocaproico es único debido a su papel específico en la vía de degradación de la leucina y sus posibles aplicaciones terapéuticas en la síntesis de proteínas musculares y las propiedades antibacterianas. Su estructura ramificada también lo distingue de otros ácidos grasos de cadena lineal .

Actividad Biológica

4-Methylpentanoic acid, also known as isocaproic acid, is a branched-chain fatty acid (C6H12O2) that has garnered attention for its diverse biological activities. This article explores the compound's synthesis, metabolic pathways, and potential therapeutic applications, supported by research findings and case studies.

4-Methylpentanoic acid is classified as a short-chain fatty acid (SCFA) and is characterized by the following properties:

| Property | Value |

|---|---|

| Molecular Formula | C6H12O2 |

| Molecular Weight | 116.158 g/mol |

| Melting Point | -35 °C |

| Boiling Point | 201 °C |

| Density | 0.9 g/cm³ |

| Solubility | Insoluble in water |

Metabolic Pathways

4-Methylpentanoic acid is produced in the body through the metabolism of L-leucine, an essential amino acid. It can be further converted into other metabolites, such as 2-hydroxy-4-methylpentanoic acid, by gut bacteria like Clostridium butyricum . This conversion highlights the role of gut microbiota in fatty acid metabolism and its implications for human health.

Antimicrobial Properties

Research has indicated that derivatives of 4-methylpentanoic acid exhibit significant antibacterial activity. A study synthesized various compounds based on this acid and evaluated their efficacy against multidrug-resistant Gram-positive bacteria. The most potent derivatives showed minimum inhibitory concentration (MIC) values as low as 2 µg/mL, demonstrating their potential as antibacterial agents .

Effects on Insulin Secretion

Oxo-4-methylpentanoic acid has been shown to stimulate insulin secretion in a biphasic manner, indicating its influence on glucose metabolism. This effect is particularly relevant in the context of diabetes management, suggesting that compounds derived from 4-methylpentanoic acid may have therapeutic potential in regulating blood sugar levels .

Role in Lipid Metabolism

As a branched-chain fatty acid, 4-methylpentanoic acid plays a role in lipid transport and metabolism. It has been associated with lipid peroxidation processes, which are crucial for cellular energy production and signaling pathways . Understanding these metabolic roles can provide insights into how dietary fatty acids influence overall health.

Case Studies

- Antibacterial Activity : A study synthesized several analogs of 4-methylpentanoic acid to evaluate their antibacterial properties. The findings revealed that specific derivatives exhibited enhanced antibacterial effects against resistant strains of bacteria, suggesting potential applications in developing new antibiotics .

- Metabolic Research : In a clinical study examining the metabolic effects of SCFAs, researchers found that supplementation with 4-methylpentanoic acid influenced gut microbiota composition and improved metabolic markers in participants with metabolic syndrome . This underscores the importance of SCFAs in metabolic health.

Propiedades

IUPAC Name |

4-methylpentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c1-5(2)3-4-6(7)8/h5H,3-4H2,1-2H3,(H,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FGKJLKRYENPLQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8060951 | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light brown liquid; [Sigma-Aldrich MSDS], Liquid, colourless to pale yellow liquid with a sour, penetrating odour | |

| Record name | Isocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

199.00 to 201.00 °C. @ 760.00 mm Hg | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

1 ml in 1 ml 95% alcohol (in ethanol) | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.919-0.926 | |

| Record name | 4-Methylpentanoic acid | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/413/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.44 [mmHg] | |

| Record name | Isocaproic acid | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/21056 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

646-07-1 | |

| Record name | Isocaproic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=646-07-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isocaproic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000646071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isocaproic acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03993 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Isocaproic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=4126 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentanoic acid, 4-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8060951 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methylvaleric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.423 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOCAPROIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4G4U8JA28T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

-33 °C | |

| Record name | Isocaproic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000689 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 4-Methylpentanoic acid?

A1: 4-Methylpentanoic acid has a molecular formula of C6H12O2 and a molecular weight of 116.16 g/mol.

Q2: What spectroscopic techniques are used to characterize 4-Methylpentanoic acid?

A2: Various spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), are commonly employed to identify and characterize 4-Methylpentanoic acid. GC-MS is particularly useful for detecting 2-hydroxy-4-methylpentanoic acid in bacterial cultures. []

Q3: How is 4-Methylpentanoic acid quantified in complex mixtures?

A3: Stable isotope dilution assays coupled with gas chromatography are frequently used for accurate quantification of 4-Methylpentanoic acid, especially in food matrices like cheese. []

Q4: How is 4-Methylpentanoic acid biosynthesized in biological systems?

A4: In plants like Lycopersicon pennellii, 4-Methylpentanoic acid is synthesized as a precursor to acyl groups in glucose esters. This process likely involves the branched-chain amino acid biosynthetic pathway, utilizing valine and leucine as precursors. []

Q5: Can bacteria metabolize amino acids to produce 4-Methylpentanoic acid?

A5: Yes, Clostridium butyricum can convert l-leucine to 2-hydroxy-4-methylpentanoic acid, demonstrating a unique aspect of its metabolism. [] This bioconversion is stereospecific, resulting in the formation of d-2-hydroxy-4-methylpentanoic acid from l-leucine. []

Q6: What is the role of branched-chain amino acid metabolism in the formation of 4-Methylpentanoic acid derivatives in cheese?

A6: Research suggests that 3-methylbutanal, 3-methyl-1-butanol, and 3-methylbutanoic acid, key aroma compounds in cheese, are derived from l-leucine degradation via the Ehrlich pathway. Studies using labeled precursors confirmed l-leucine as the primary precursor for these compounds, with 3-methylbutanoic acid being preferentially formed. []

Q7: What are the potential applications of 4-Methylpentanoic acid?

A7: 4-Methylpentanoic acid and its derivatives are found in various applications, including:

- Food Industry: Contributes to the characteristic aroma and flavor profile of certain foods, such as Gouda cheese. []

- Chemical Synthesis: Serves as a building block for synthesizing more complex molecules, including pharmaceuticals. []

- Material Science: Used as a chiral building block in the synthesis of homochiral metal-organic frameworks (MOFs) for various applications. []

Q8: How does the structure of 4-Methylpentanoic acid influence its properties in materials?

A8: The branched structure of 4-Methylpentanoic acid can influence the packing and porosity of materials. In the context of MOFs, variations in the amino acid side chain and anions used alongside 4-Methylpentanoic acid derivatives can result in diverse structures, impacting their porosity and water adsorption properties. []

Q9: Does 4-Methylpentanoic acid exhibit any biological activity?

A9: While not directly a drug itself, 4-Methylpentanoic acid serves as a key structural element in various biologically active compounds. For instance, it is a component of Sansalvamide A, a cyclic depsipeptide with antitumor properties. []

Q10: How does 4-Methylpentanoic acid contribute to the activity of Sansalvamide A analogues?

A10: While the specific interaction mechanism is not fully elucidated, the presence of 4-Methylpentanoic acid within the Sansalvamide A structure is crucial for its antitumor activity. N-methylated sansalvamide A peptide analogues, which retain the 4-Methylpentanoic acid moiety, demonstrated enhanced potency compared to the natural product against various tumor cell lines. []

Q11: Are there any known interactions of 4-Methylpentanoic acid derivatives with biological targets?

A11: Yes, certain derivatives of 4-Methylpentanoic acid, specifically those incorporating a 2-hydroxy-4-methylpentanoic acid moiety, are recognized as components of microbial metabolites. These metabolites can influence intestinal homeostasis by interacting with proton-sensing GPRs (GPR4 and GPR68) on colonic epithelial cells. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.